Fdnp-atpe
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(5-fluoro-2,4-dinitrophenoxy)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN7O17P3/c17-6-1-9(8(24(28)29)2-7(6)23(26)27)38-13-10(3-37-43(33,34)41-44(35,36)40-42(30,31)32)39-16(12(13)25)22-5-21-11-14(18)19-4-20-15(11)22/h1-2,4-5,10,12-13,16,25H,3H2,(H,33,34)(H,35,36)(H2,18,19,20)(H2,30,31,32)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBAOJRQSJYRM-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN7O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151778 | |
| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117414-71-8 | |
| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry of 3 O 5 Fluoro 2,4 Dinitrophenyl Atp Ether
Precursor Compounds and Starting Materials
The primary starting material for the synthesis of Fdnp-atpe is adenosine (B11128) triphosphate (ATP). ATP is a nucleoside triphosphate composed of an adenine (B156593) base, a ribose sugar, and a chain of three phosphate (B84403) groups. The modifying agent is typically an activated form of the 5-fluoro-2,4-dinitrophenyl moiety, such as 5-fluoro-2,4-dinitrophenyl chloride.
Selective Chemical Modification of Adenosine Triphosphate at the 3'-Hydroxyl Position
The ribose sugar of ATP possesses multiple hydroxyl groups (2', 3', and 5'), making selective functionalization a critical aspect of this compound synthesis. The goal is to specifically target the 3'-hydroxyl group.
One prevalent method for this compound synthesis is direct nucleophilic substitution. This approach involves the reaction of ATP with 5-fluoro-2,4-dinitrophenyl chloride in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724). In this reaction, the 3'-hydroxyl group of ATP acts as a nucleophile, initiating a substitution reaction by displacing the chloride ion from the dinitrophenyl reagent.
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for the successful synthesis of this compound, balancing reaction efficiency with the stability of the sensitive ATP molecule.
The triphosphate moiety of ATP is inherently unstable and susceptible to hydrolysis, particularly at extreme pH levels. To mitigate this, careful control of reaction parameters is essential during this compound synthesis. Key strategies include maintaining a specific pH range, typically between 7.5 and 8.5, to ensure the deprotonation of the hydroxyl group for nucleophilic attack while preventing the degradation of the triphosphate chain. Temperature modulation is also critical, with reactions often conducted within a range of 4°C to 25°C to balance the reaction rate and the stability of the product.
Beyond the protecting group strategy, other methods are employed to suppress the formation of undesired isomers and byproducts. Precise control over the stoichiometric ratios of reactants is vital. For instance, using a ratio of 1:1.2 for ATP to the aryl chloride reagent has been identified as a key parameter to minimize byproduct formation, including the generation of undesired isomers.
Table 1: Optimized Reaction Conditions for this compound Synthesis (Direct Nucleophilic Substitution)
| Parameter | Optimized Range/Ratio | Purpose | Source |
| pH Control | 7.5–8.5 | Deprotonate hydroxyl group; prevent ATP degradation | |
| Temperature | 4°C to 25°C | Balance reaction rate and product stability | |
| Stoichiometric Ratio | 1:1.2 (ATP to aryl chloride) | Minimize byproducts, including undesired isomers | |
| Solvent | Polar aprotic (e.g., DMF, acetonitrile) | Facilitate nucleophilic substitution |
Methods to Suppress Undesired Isomers
Application of Steric Hindrance via Bulky Protecting Groups
Protecting group-mediated synthesis is employed to enhance regioselectivity during the functionalization of ATP. benchchem.com In this approach, the 2'- and 5'-hydroxyl groups of ATP are temporarily protected using acid-labile groups, such as tert-butyldimethylsilyl (TBDMS) ethers. benchchem.com Protecting groups serve to prevent unwanted reactions at specific functional groups by either adding steric bulk or altering the chemical structure to make the functional group unreactive under certain conditions. chemistrytalk.orgorganic-chemistry.org
Utilization of Anhydrous Solvent Systems
The successful synthesis of this compound, particularly through direct nucleophilic substitution, necessitates the use of anhydrous solvent systems. benchchem.com Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly utilized for this purpose. benchchem.com The absence of water is critical in many organic synthesis reactions, especially when dealing with moisture-sensitive reagents or compounds. rsc.orgfiveable.me For instance, water can lead to the hydrolysis of the triphosphate moiety of ATP, thereby compromising the integrity of the starting material and the desired product. benchchem.com
Maintaining anhydrous conditions ensures the reactivity of sensitive reagents and prevents undesirable side reactions. fiveable.me Common laboratory practices to achieve anhydrous conditions include distilling solvents over drying agents such as calcium hydride (CaH2) for dichloromethane (B109758) or sodium-benzophenone for tetrahydrofuran. acs.orgnih.gov
Scalability and Process Intensification in this compound Production
Process intensification represents a transformative strategy in chemical manufacturing, aiming for dramatic improvements in efficiency, cost-effectiveness, and environmental impact. mdpi.comenergy.govenergy.gov This approach involves designing compact and efficient reactors, reducing the volumes of chemicals and solvents required, increasing reaction yields, and minimizing waste generation, aligning with principles of green chemistry. mdpi.com Scalability, the transition from laboratory-scale experiments to industrial-scale manufacturing, is a critical factor, demanding consistent reaction kinetics and efficient mass and energy transfer across different scales. mdpi.com
Waste Stream Management of Dinitrophenyl Byproducts
The synthesis of this compound involves the 5-fluoro-2,4-dinitrophenyl group, and dinitrophenols (DNPs) are recognized as hazardous pollutants. benchchem.comctdbase.orgresearchgate.net Effective waste stream management is therefore paramount to prevent environmental contamination from these byproducts. researchgate.netresearchgate.netwho.int Comprehensive waste management strategies in chemical synthesis involve mapping production systems and waste flows, identifying potential release points, and implementing appropriate treatment methods. who.intcore.ac.uk
For dinitrophenol compounds, various remediation techniques have been explored, including biological methods such as enzymatic degradation using laccases, which have shown effectiveness in removing 2,4-dinitrophenol (B41442) from synthetic wastewater and contaminated soil samples. researchgate.net Beyond treatment, emerging strategies also focus on the recycling and utilization of industrial waste to create valuable products, thereby reducing the environmental footprint and potentially offering economic benefits. researchgate.net
Advances in Continuous Flow Chemistry for Enhanced Synthesis
Continuous flow chemistry is a significant advancement in process intensification, offering notable advantages over traditional batch synthesis methods for compounds like this compound. mdpi.commdpi.commdpi.comnih.govhybrid-chem.comrsc.org In a continuous flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.commdpi.com This precise control can lead to improved selectivity, enhanced efficiency, and accelerated reaction rates. mdpi.commdpi.com
The benefits of continuous flow chemistry extend to improved safety, particularly when dealing with hazardous chemicals, due to smaller reaction volumes and better heat management. mdpi.comhybrid-chem.com This technology also facilitates multi-step syntheses through "telescoped reaction sequences," where products from one step flow directly into the next, minimizing intermediate purification. mdpi.com The pharmaceutical industry, in particular, is increasingly adopting continuous flow technologies for the manufacture of active pharmaceutical ingredients (APIs) due to these advantages. mdpi.comhybrid-chem.com
Reaction Chemistry and Molecular Interactions of 3 O 5 Fluoro 2,4 Dinitrophenyl Atp Ether
Electrophilic Reactivity of the 5-Fluoro-2,4-dinitrophenyl Moiety
The chemical behavior of Fdnp-atpe is largely dictated by the electrophilic character of its 5-fluoro-2,4-dinitrophenyl group. This moiety is highly susceptible to nucleophilic attack due to the presence of two strongly electron-withdrawing nitro groups (-NO2) at the ortho and para positions of the benzene (B151609) ring. These groups significantly reduce the electron density of the aromatic ring, making the carbon atom attached to the fluorine atom particularly electron-deficient and thus a prime target for nucleophiles.
This heightened electrophilicity facilitates a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile attacks the electron-poor aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by the nitro groups. Subsequently, the fluorine atom, a good leaving group, is displaced, resulting in the formation of a stable covalent bond between the dinitrophenyl moiety and the attacking nucleophile.
Covalent Bond Formation with Biological Macromolecules
The electrophilic nature of the 5-fluoro-2,4-dinitrophenyl group enables this compound to act as an affinity label, forming stable covalent bonds with nucleophilic residues on biological macromolecules such as proteins. nih.gov This covalent modification is a cornerstone of its application in biochemical studies, allowing for the identification and characterization of ATP-binding sites.
The reaction proceeds via the previously described nucleophilic aromatic substitution mechanism. Once this compound is bound to the active site of a protein, a suitably positioned nucleophilic amino acid side chain can attack the electron-deficient carbon of the dinitrophenyl ring, leading to the displacement of the fluoride (B91410) ion and the formation of a covalent adduct. This irreversible binding effectively traps the molecule within the active site, enabling researchers to pinpoint the location of interaction.
A notable feature of this compound's reactivity is its high specificity for lysine (B10760008) residues within the ATP-binding sites of proteins. nih.gov The primary amine group (-NH2) of the lysine side chain is a potent nucleophile under physiological conditions. When a lysine residue is appropriately oriented within the active site of an enzyme, its amino group can readily attack the 5-fluoro-2,4-dinitrophenyl moiety of this compound.
For instance, studies on mitochondrial F1-ATPase have shown that this compound specifically labels a lysine residue in the β subunit. nih.gov Similarly, research on the sarcoplasmic reticulum Ca2+-ATPase has identified the exclusive labeling of Lys-492 at the active site by this compound. nih.govresearchgate.net This specificity is crucial for its use as a precise tool for mapping the architecture of ATP-binding domains.
Interaction Mechanisms with ATPases and Other ATP-Binding Proteins
This compound serves as a valuable probe for a variety of ATPases and other proteins that bind ATP. Its interaction is typically a two-step process: initial non-covalent binding to the ATP-binding site, followed by the covalent modification of a nearby nucleophilic residue. The initial binding is guided by the structural similarity of the adenosine (B11128) triphosphate portion of this compound to endogenous ATP.
Once positioned in the active site, the reactive dinitrophenyl group can interact with and covalently modify the protein, often leading to irreversible inhibition of the enzyme's activity. This inhibitory action has been demonstrated in studies of F1-ATPase, where the covalent attachment of this compound leads to a loss of ATPase activity. nih.gov The rate and extent of this inhibition can provide valuable information about the accessibility and reactivity of nucleophilic residues within the ATP-binding site.
| Enzyme | Labeled Residue | Effect of Labeling |
|---|---|---|
| Mitochondrial F1-ATPase | Lysine in β subunit | Inhibition of ATPase activity |
| Sarcoplasmic Reticulum Ca2+-ATPase | Lys-492 | Inhibition of ATPase activity |
Mimicry of Endogenous Adenosine Triphosphate in Biochemical Reactions
The utility of this compound as a molecular probe stems from its ability to mimic endogenous adenosine triphosphate (ATP). The adenosine and triphosphate components of the molecule are structurally analogous to ATP, allowing it to be recognized and bound by ATP-binding proteins. This mimicry enables this compound to compete with ATP for binding to the active sites of enzymes.
By virtue of this structural similarity, this compound can participate in the initial steps of enzymatic reactions that would normally involve ATP. However, the presence of the bulky and reactive 5-fluoro-2,4-dinitrophenyl group at the 3'-O position of the ribose sugar prevents it from being fully utilized as a substrate in the same manner as ATP. Instead of undergoing hydrolysis to drive a reaction, it often acts as an inhibitor by forming a covalent bond within the active site.
The incorporation of a fluorine atom into the dinitrophenyl moiety of this compound is a critical design feature that influences its chemical properties and biological activity. Fluorine is the most electronegative element, and its presence on the aromatic ring significantly enhances the electrophilicity of the carbon atom to which it is attached. This increased electrophilicity makes the dinitrophenyl group more susceptible to nucleophilic attack, thereby increasing the rate of covalent bond formation with target proteins.
| Property | Effect |
|---|---|
| High Electronegativity | Increases electrophilicity of the dinitrophenyl ring |
| Strong Carbon-Fluorine Bond | Contributes to molecular stability |
| Small Atomic Size | Minimizes steric hindrance in binding pockets |
Advanced Methodologies for the Characterization and Purification of Fdnp Atpe and Its Bioconjugates
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the analysis and purification of bioconjugates, offering high-resolution separation based on various physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of bioconjugates and for their isolation. researchgate.netcellmosaic.com For a putative Fdnp-atpe conjugate, different HPLC modes would be employed to separate the desired product from unreacted starting materials, byproducts, and other impurities.
Reversed-Phase HPLC (RP-HPLC) is a primary technique for analyzing and purifying proteins and their conjugates. researchgate.net Separation is based on the hydrophobicity of the molecules. The covalent attachment of the hydrophobic dinitrophenyl group from FDNP to a biomolecule would significantly increase its retention time on a C4, C8, or C18 column compared to the unlabeled biomolecule. A gradient elution, typically with increasing concentrations of an organic solvent like acetonitrile (B52724) in water, would be used to elute the components. researchgate.net The purity of the this compound conjugate can be determined by the peak area percentage in the chromatogram.
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. This technique is useful for separating the this compound conjugate from aggregates or smaller molecule impurities. The method is typically run under isocratic conditions in a buffer that maintains the native structure of the bioconjugate.
Ion-Exchange Chromatography (IEX-HPLC) separates molecules based on their net surface charge. The derivatization of a protein with FDNP can alter its isoelectric point (pI). Depending on the buffer pH, either cation-exchange or anion-exchange chromatography can be used to resolve the labeled protein from the unlabeled protein.
A typical HPLC analysis for a bioconjugate like this compound would involve the following parameters:
| Parameter | Typical Conditions for RP-HPLC |
| Column | C4 or C8, 3.5-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 280 nm and a wavelength specific to the DNP label |
Aqueous Two-Phase Extraction (ATPE) for Post-Synthesis Purification
Aqueous Two-Phase Extraction (ATPE) is a liquid-liquid extraction technique used for the separation and purification of biomolecules. jenabioscience.com This method involves the partitioning of molecules between two immiscible aqueous phases, which are typically formed by mixing a polymer (like polyethylene (B3416737) glycol, PEG) and a salt (such as phosphate (B84403) or sulfate), or two different polymers.
For the post-synthesis purification of an this compound conjugate, ATPE could serve as an effective initial purification step to remove a significant portion of impurities. The partitioning behavior of the this compound conjugate would depend on factors such as its surface properties (hydrophobicity, charge), the molecular weight of the PEG, the type and concentration of the salt, and the pH of the system. The increased hydrophobicity imparted by the FDNP label would likely favor the partitioning of the conjugate into the more hydrophobic, PEG-rich phase.
Key parameters influencing ATPE purification of a bioconjugate are summarized below:
| Parameter | Effect on Partitioning |
| PEG Molecular Weight | Higher molecular weight can increase the hydrophobicity of the top phase. |
| Salt Concentration | Affects the phase separation and the solubility of the biomolecule. |
| pH | Influences the surface charge of the bioconjugate, affecting its partitioning. |
| Temperature | Can alter the phase diagram and solubility. |
Spectroscopic and Mass Spectrometric Characterization of this compound Conjugates
Spectroscopic techniques are vital for the initial characterization of bioconjugates. For an this compound conjugate, UV-Visible spectroscopy would be used to confirm the presence of the dinitrophenyl group, which has a characteristic absorbance maximum. The ratio of the absorbance at the DNP-specific wavelength to the absorbance at 280 nm (for protein) can provide an estimation of the degree of labeling.
Mass Spectrometry (MS) provides precise molecular weight information, confirming the successful conjugation and determining the number of FDNP labels attached to the biomolecule. nih.govnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for analyzing intact proteins and their conjugates. researchgate.net By comparing the mass of the unlabeled biomolecule to that of the this compound conjugate, the mass difference will correspond to the mass of the attached FDNP groups. The resulting mass spectrum may show a distribution of species with different numbers of labels attached.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for determining the molecular weight of bioconjugates. nih.govnih.gov It is particularly useful for analyzing complex mixtures and can provide a rapid assessment of the success of the conjugation reaction.
Analytical Approaches for Labeled Proteins and Other Bioconjugates
A comprehensive analytical strategy for this compound and similar bioconjugates involves a combination of the techniques described above to ensure the identity, purity, and consistency of the final product. thermofisher.commt.com
The workflow for analyzing a labeled protein typically includes:
Confirmation of Covalent Attachment : This is primarily achieved through mass spectrometry, which provides an unambiguous measurement of the mass increase due to the label. youtube.com
Determination of Labeling Stoichiometry : Mass spectrometry and sometimes UV-Vis spectroscopy can be used to determine the average number of labels per biomolecule (degree of labeling).
Purity Assessment : HPLC, particularly RP-HPLC and SEC-HPLC, is used to quantify the percentage of the desired bioconjugate and to detect and quantify impurities such as unlabeled protein, excess labeling reagent, and aggregated species.
Structural Integrity : Techniques like Circular Dichroism (CD) spectroscopy can be employed to assess whether the conjugation process has altered the secondary or tertiary structure of the protein.
The following table outlines a typical analytical panel for a bioconjugate:
| Analytical Technique | Information Provided |
| RP-HPLC | Purity, presence of hydrophobic variants |
| SEC-HPLC | Presence of aggregates and fragments |
| ESI-MS | Intact mass, degree of labeling |
| MALDI-TOF MS | Intact mass, confirmation of conjugation |
| UV-Vis Spectroscopy | Confirmation of label incorporation, estimation of labeling degree |
By employing these advanced methodologies, a thorough characterization and purification protocol for a bioconjugate such as this compound can be established, ensuring a well-defined and high-purity product for further applications.
Research Applications of 3 O 5 Fluoro 2,4 Dinitrophenyl Atp Ether in Biological Systems
Elucidation of Enzyme Kinetics and Catalytic Mechanisms
Fdnp-atpe plays a significant role in understanding enzyme kinetics and catalytic mechanisms, particularly through its interaction with ATP-dependent enzymes. As a modified ATP analog, it can act as a substrate for various kinases and other enzymes that rely on ATP for phosphorylation reactions benchchem.com.
Determination of Kinetic Parameters (Vmax, Km) for Kinases
In enzyme kinetic studies, this compound has been utilized as a substrate for various kinases, where the correlation between fluorescence intensity and enzyme activity allows for the determination of kinetic parameters such as Vmax benchchem.com. While this compound can serve as a substrate, detailed kinetic parameters (Vmax, Km) specifically for this compound as a substrate for particular kinases are not extensively detailed in the provided literature. However, its application in such assays highlights its potential for characterizing the maximum reaction velocity of kinases when utilizing this fluorescent analog benchchem.com.
Probing ATP-Binding Sites and Protein-Ligand Interactions
A crucial application of this compound lies in its capacity to probe ATP-binding sites and elucidate protein-ligand interactions within various biological macromolecules. Its mechanism of action involves the selective labeling of ATPases, where the 5-fluoro-2,4-dinitrophenyl group reacts with lysine (B10760008) residues at the active site, forming a covalent bond and effectively labeling the enzyme benchchem.com.
Affinity Labeling of ATPases and ATP-Binding Proteins
This compound functions as an effective affinity reagent for labeling ATPases and other ATP-binding proteins. For instance, studies have demonstrated that 3'-O-(5-fluoro-2,4-dinitrophenyl)-ATP (FDNP-ATP) strongly inhibits sarcoplasmic reticulum Ca(2+)-ATPase by binding to its active site. This binding leads to a complete inhibition of the enzyme, with findings indicating that the binding of one mole of FDNP-ATP per mole of active sites results in full inhibition nih.govnih.gov. The Ca(2+)-ATPase activity and phosphorylation with ATP are significantly inhibited by this labeling nih.govnih.gov.
Another notable example is the mitochondrial F1-ATPase, which can be covalently labeled by FDNP-[14C]ADP and FDNP-[alpha-32P]ATP. This labeling leads to inhibition of the ATPase activity, with approximately 1.3 covalent labels per F1 sufficient for 100% inhibition nih.gov.
Mapping Binding Domains and Active Sites
The covalent nature of this compound's interaction with ATP-binding proteins makes it an invaluable tool for mapping specific amino acid residues within active sites and binding domains. In the case of sarcoplasmic reticulum Ca(2+)-ATPase, mapping of labeled peptides revealed that Lys-492 was exclusively labeled with FDNP-ATP. Molecular modeling further suggested that Lys-492 is located in or near the ATP binding site, distinct from the phosphorylation and inorganic phosphate (B84403) (Pi) binding sites, and is close to the alpha-phosphoryl group of bound ATP nih.govnih.gov.
For mitochondrial F1-ATPase, studies using FDNP-[14C]ATP showed that the affinity label was attached to Lys-beta 162 in the beta subunit, indicating its presence at the active site nih.gov. Further research with FDNP-[alpha-32P]ATP and FDNP-[14C]ATP on F1-ATPase demonstrated that the affinity label was attached to Lys-beta 301 at all three active sites fiveable.me. These findings provide critical insights into the structural organization of ATP-binding pockets and the residues involved in catalysis.
The following table summarizes key findings from affinity labeling studies:
| Enzyme/Protein | Labeled Residue(s) | Effect of Labeling | Reference |
| Sarcoplasmic Reticulum Ca(2+)-ATPase | Lys-492 | Complete Inhibition | nih.govnih.gov |
| Mitochondrial F1-ATPase | Lys-beta 162 | Complete Inhibition | nih.gov |
| Mitochondrial F1-ATPase | Lys-beta 301 | Inhibition | fiveable.me |
Investigation of Cellular ATP-Dependent Processes
The fluorescent properties of this compound make it exceptionally useful for investigating dynamic ATP-dependent processes within living cells. As an ATP analog, it can participate in cellular energy transfer and signal transduction pathways, similar to native ATP benchchem.com.
Tracking ATPase Activity in Cellular Pathways
This compound is employed to label and track the activity of ATPases in various cellular processes benchchem.com. Its fluorescent nature allows researchers to visualize and quantify ATP-dependent processes in real-time, providing insights into cellular dynamics. For example, a study utilized this compound to visualize ATP dynamics in live neurons, revealing distinct patterns of ATP release during synaptic activity and highlighting ATP's role in neurotransmission benchchem.com. This capability enables researchers to monitor the hydrolysis of ATP by ATPases, which are crucial for numerous cellular functions, including ion transport, muscle contraction, and protein degradation benchchem.combiocompare.combellbrooklabs.com.
Methodological Considerations for Experimental Design with this compound
Inclusion of Appropriate Controls
In the rigorous application of affinity labeling reagents like FDNP-ATP, the inclusion of appropriate controls is paramount to ensure the specificity and validity of the experimental findings. Controls are essential to differentiate specific covalent labeling of the active site from non-specific binding or other adventitious reactions.
A key control strategy involves demonstrating protection of the enzyme from labeling by its natural substrate or competitive inhibitors. This approach verifies that the affinity label is indeed targeting the physiologically relevant binding site. For example, in studies involving mitochondrial F1-ATPase, both ATP and ADP were shown to effectively protect the enzyme from labeling by FDNP-ADP. researchgate.net This protective effect confirms that FDNP-ADP binds to the same site as ATP and ADP, preventing the covalent modification when the natural ligands are present.
Similarly, for the sarcoplasmic reticulum Ca2+-ATPase, the enzyme was almost completely protected from inhibition by FDNP-ATP in the presence of 20 mM Mg.ATP or 50 mM acetyl phosphate. In contrast, inorganic phosphate (Pi) offered no protection against the inhibition. This differential protection highlights the specificity of FDNP-ATP for the ATP binding site and distinguishes it from the Pi binding site. The data, summarized in Table 1, underscores the importance of these controls in validating the specific interaction of FDNP-ATP with its target enzyme.
Table 1: Protective Effects of Ligands on ATPase Inhibition by FDNP-ATP
| Enzyme Target | Ligand | Concentration | Effect on FDNP-ATP Inhibition/Labeling | Source |
| Mitochondrial F1-ATPase | ATP | Not specified | Effective protection from labeling | researchgate.net |
| Mitochondrial F1-ATPase | ADP | Not specified | Effective protection from labeling | researchgate.net |
| Sarcoplasmic Reticulum Ca2+-ATPase | Mg.ATP | 20 mM | Almost complete protection from inhibition | |
| Sarcoplasmic Reticulum Ca2+-ATPase | Acetyl Phosphate | 50 mM | Almost complete protection from inhibition | |
| Sarcoplasmic Reticulum Ca2+-ATPase | Pi | Not specified | No protection from inhibition |
These control experiments are critical for confirming that the observed labeling and inhibition are due to specific interaction with the enzyme's active site and not merely a result of non-specific reactivity of the dinitrophenyl moiety. They provide robust evidence that FDNP-ATP serves as a true affinity label, selectively targeting and covalently modifying the ATP-binding domain of the enzyme.
Table 2: Summary of FDNP-ATP Labeling on ATPases
| Enzyme Target | Labeled Residue | Inhibition Stoichiometry (FDNP-ATP/Enzyme) | Key Findings | Source |
| Mitochondrial F1-ATPase | Lys beta 162 | 1.3 labels / F1 for 100% inhibition | Preferential labeling of beta subunits | researchgate.net |
| Sarcoplasmic Reticulum Ca2+-ATPase | Lys-492 | 1 mol FDNP-ATP / mol active site for complete inhibition | Lys-492 located at or near ATP binding site |
Theoretical and Computational Investigations of 3 O 5 Fluoro 2,4 Dinitrophenyl Atp Ether
Molecular Modeling of Fdnp-atpe Interactions with Biological Targets
Molecular modeling techniques are instrumental in visualizing and understanding the precise interactions between this compound and its biological targets at an atomic level. One notable application involves the sarcoplasmic reticulum Ca(2+)-ATPase, a key enzyme in calcium transport. Studies have shown that this compound acts as an affinity label, exclusively targeting Lys-492 within the active site of this enzyme nih.gov. Molecular modeling of this compound in complex with the Ca(2+)-ATPase has suggested that the Lys-492 residue is strategically positioned on the 3'-OH side of the ribose moiety of the bound ATP analog and is in close proximity to the alpha-phosphoryl group nih.gov. This spatial relationship is critical for the covalent modification observed experimentally.
Molecular modeling, encompassing techniques like molecular docking and molecular dynamics, allows researchers to predict the preferred binding poses of ligands within protein active sites and to identify key residues involved in recognition and interaction nih.gov. These computational methods provide a framework for understanding how the specific chemical features of this compound, such as the dinitrophenyl group and the fluorine atom, contribute to its selective binding and inhibitory action. Such insights are fundamental for rational design in drug discovery, enabling the modification of compounds to improve their interaction with specific targets nih.gov.
Simulation of Binding Affinity and Specificity
The simulation of binding affinity and specificity provides quantitative measures of how strongly and selectively this compound interacts with its target proteins. For the sarcoplasmic reticulum Ca(2+)-ATPase, experimental data indicate a strong inhibitory effect upon this compound binding, with a linear relationship observed between inhibition extent and the amount of bound this compound nih.gov. Complete inhibition of the enzyme is achieved when approximately one mole of this compound binds per mole of active sites, suggesting a highly specific interaction nih.gov.
Computational methods, such as molecular dynamics (MD) simulations coupled with free energy calculations (e.g., MM-PBSA/GBSA or Free Energy Perturbation, FEP), are routinely employed to estimate binding affinities and explore the energetic landscape of protein-ligand interactions biorxiv.orgnih.govvirolab.org. These simulations can quantify the strength of interactions, identify critical binding hot spots, and predict how structural modifications might alter binding potency frontiersin.orgschrodinger.com. While specific detailed computational binding affinity data for this compound are not extensively documented in the provided search results, the general principles of these simulations are directly applicable. They involve setting up a molecular system, performing extensive simulations to sample conformational space, and then calculating the free energy difference between the bound and unbound states biorxiv.orgvirolab.org. The accuracy of these predictions can be influenced by factors such as the thoroughness of sampling and the consideration of entropic contributions biorxiv.org.
Structure-Activity Relationship Analysis of Fluorinated Nucleotide Analogs
The incorporation of fluorine atoms into nucleoside and nucleotide analogs, including this compound, significantly influences their physicochemical and biological properties, making structure-activity relationship (SAR) analysis a crucial area of study. Fluorine's unique characteristics—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can alter electronic and steric parameters, lipophilicity, and pharmacokinetic profiles of compounds mdpi.com.
Studies on various fluorinated nucleoside analogs have demonstrated how the position of fluorine substitution on the pentose (B10789219) ring can impact their biological activity, such as antiviral properties nih.govnih.gov. For example, fluorine substitution at the 2'-deoxy or 3'-deoxy position in thymidine (B127349) analogs has been shown to increase antiviral activity against human immunodeficiency virus type 1 (HIV-1) nih.govnih.gov. The presence of fluorine can also restrict oxidative metabolism and enhance enzymatic stability of the glycosidic bond mdpi.com. In the context of this compound, the fluorine atom within the 5-fluoro-2,4-dinitrophenyl group likely contributes to the compound's reactivity and its specific interaction with target enzymes, influencing its affinity labeling capabilities. SAR analysis, often supported by computational methods, helps to delineate how these structural features contribute to the observed biological effects and guides the design of improved analogs.
Prediction of Conformational Changes and Dynamic Behavior upon Binding
The binding of a ligand to a protein often induces conformational changes in the protein, which are essential for its function and mechanism of action nih.govarxiv.org. For this compound, its interaction with ATPases involves specific conformational adjustments. Molecular modeling of this compound with the Ca(2+)-ATPase suggests a defined orientation that facilitates the labeling of Lys-492, implying a specific conformational state upon binding nih.gov.
Table 1: Key Binding Characteristics of this compound with Sarcoplasmic Reticulum Ca(2+)-ATPase
| Characteristic | Value | Implication | Source |
| This compound concentration | 40 µM | Concentration used in labeling experiments | nih.gov |
| Inhibition of Ca(2+)-ATPase | Strong | Potent inhibitory effect | nih.gov |
| Protection by Mg.ATP | Almost complete (20 mM Mg.ATP) | Binding at or near the ATP binding site | nih.gov |
| Stoichiometry for complete inhibition | 1 mol this compound per mol active sites | High specificity for the active site | nih.gov |
| Labeled residue | Lys-492 | Specific amino acid targeted by this compound | nih.gov |
| Lys-492 position (modeling) | 3'-OH side of ribose, near α-P group | Defines the binding orientation of this compound | nih.gov |
Future Perspectives and Emerging Research Avenues for Fdnp Atpe Analogs
Design and Synthesis of Novel Fdnp-atpe Derivatives with Enhanced Properties
Future research will likely concentrate on the rational design and synthesis of novel this compound derivatives. The aim is to enhance properties such as binding affinity, specificity, stability, and fluorescent yield. The current this compound compound is known to react with lysine (B10760008) residues in proteins, facilitated by its electrophilic 5-fluoro-2,4-dinitrophenyl group benchchem.com. Further modifications could involve altering the fluorinated moiety to improve stability or binding affinity, potentially drawing parallels from the synthesis methods of PNP ligands that involve precise stoichiometric ratios and characterization via techniques like NMR or mass spectrometry benchchem.com.
Challenges in large-scale synthesis, such as the cost of ATP and the management of toxic dinitrophenyl byproducts, might be addressed by exploring advanced techniques like flow chemistry, which has shown promise in improving yields and reducing reaction times benchchem.com. The development of analogs with improved photochemical properties, such as enhanced resistance to photobleaching or tunable fluorescence lifetimes, is also a critical area. This could involve incorporating different fluorophores or modifying the linker chemistry to optimize photoinduced electron transfer (PET) or stacking interactions that influence fluorescence nih.gov.
Advancements in Labeling and Imaging Technologies Utilizing this compound
This compound's fluorescent nature makes it inherently suitable for advanced labeling and imaging applications. Future advancements will focus on leveraging these properties for real-time, non-invasive, and high-resolution imaging of ATP-dependent processes in live cells. The ability to visualize and quantify these processes in real-time is a significant advantage benchchem.com.
Key areas of development include:
Multiplexed Imaging: Designing this compound analogs with distinct spectral properties to enable simultaneous tracking of multiple ATPases or ATP-dependent pathways within the same cell.
Super-resolution Microscopy: Developing this compound probes optimized for super-resolution techniques, which require probes with specific photophysical properties, such as rapid fluctuation between emitting and non-emitting states nih.gov.
Bio-orthogonal Labeling: Integrating this compound into bio-orthogonal labeling strategies to achieve greater labeling sophistication and extend its use to a wider range of biomolecules beyond direct ATPase interactions nih.gov.
Enhanced Sensitivity and Specificity: Exploring novel nanomaterial-based biosensors or aptamer-functionalized nanomaterials that could enhance the detection sensitivity and specificity of this compound, potentially leading to lower limits of detection in various assays researchgate.net.
Broader Applications in Mechanistic Enzymology and Cell Biology
This compound's utility in mechanistic enzymology and cell biology stems from its ability to selectively label ATPase active sites, providing insights into enzyme structure, function, and regulation benchchem.comnih.gov. Future research will expand its application to unravel complex enzymatic mechanisms and cellular pathways.
Specific areas include:
Detailed Mechanistic Studies of ATPases: Using this compound and its analogs to further elucidate the transport mechanisms of various P-type ATPases, including those involved in ion and lipid transport, where many questions about substrate binding and conformational changes remain nih.govwikipedia.org. For instance, studies have shown that this compound exclusively labels Lys-492 at the active site of sarcoplasmic reticulum Ca²⁺-ATPase, providing crucial information about the ATP binding site nih.gov.
Regulation of Enzyme Activity: Investigating how post-translational modifications and metabolites affect the activity and function of ATPases using this compound as a probe unimelb.edu.aunih.gov. This could provide deeper insights into metabolic regulation and cellular homeostasis.
Cellular Energy Transfer and Signal Transduction: Expanding the use of this compound to comprehensively study its participation in energy transfer processes and its role as a substrate for kinases and other enzymes involved in phosphorylation reactions, thereby influencing metabolic pathways and signal transduction benchchem.com.
Protein-Ligand Interactions: Employing this compound in conjunction with biophysical techniques like NMR spectroscopy, X-ray crystallography, and cryo-electron microscopy to characterize protein-ligand interactions and enzyme inhibition, which is crucial for rational drug design unimelb.edu.aucnr.itsynenzyme.org.
Potential for Development of Chemical Probes for ATPase-Related Diseases
Given that malfunctioning ATPases are implicated in a variety of pathophysiological processes, including cardiovascular, neurological, renal, and metabolic diseases, this compound holds significant potential for developing chemical probes to study and ultimately address these conditions benchchem.comindiana.edunih.govfrontiersin.org.
Future research will focus on:
Disease Mechanism Elucidation: Developing this compound-based probes to investigate the molecular mechanisms underlying ATPase-related diseases. For example, mutations in P-type ATPases are associated with disorders like Darier disease, familial hemiplegic migraine, and rapid-onset dystonia parkinsonism indiana.edu. This compound could help pinpoint how these mutations affect ATPase activity and cellular function, as seen in studies identifying the impact of ATP11C mutations on phospholipid flippase activity in red blood cells, leading to congenital hemolytic anemia nih.gov.
Diagnostic Tool Development: Utilizing the labeling and imaging capabilities of this compound to create diagnostic assays for early detection or monitoring of disease progression.
Target Identification for Therapeutics: Employing this compound as a tool to identify novel ATPase targets for drug development. Understanding the precise binding sites and mechanisms of inhibition, as demonstrated by this compound's interaction with Lys-492 of Ca²⁺-ATPase, is critical for designing new therapeutic agents nih.gov.
The development of this compound analogs with specific binding profiles or enhanced cellular permeability could lead to targeted chemical probes that selectively interact with diseased ATPases, offering a pathway for both diagnostic and therapeutic advancements.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate Fdnp-atpe while ensuring methodological validity?
- Answer: Experimental design should prioritize controlled variables, replication, and alignment with established protocols. Use randomized control trials (RCTs) to minimize bias, and ensure statistical power calculations are performed to determine sample size. Include negative controls to isolate this compound-specific effects . Ethical approval and compliance with institutional guidelines (e.g., animal welfare, informed consent) are mandatory .
Q. What are best practices for conducting a systematic literature review on this compound?
- Answer: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure search terms and queries across databases like PubMed, Scopus, and Web of Science . Use Boolean operators (AND/OR/NOT) to refine results. Document inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025) and assess study quality using tools like GRADE or Cochrane Risk of Bias .
Q. How can researchers address ethical challenges in this compound studies involving human or animal subjects?
- Answer: Follow Principle 7 (avoiding unnecessary duplication) and ensure experiments are justified by gaps in existing literature . For human studies, implement rigorous informed consent processes and anonymize data to comply with GDPR/HIPAA . For animal research, adhere to the 3Rs (Replacement, Reduction, Refinement) and report ethical oversight details in publications .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanisms of action be resolved?
- Answer: Conduct contradiction analysis by comparing methodologies (e.g., assay protocols, sample preparation) across studies. For example, discrepancies in NP (nanoparticle) assays may arise from epitope variability or lack of standardized reference materials . Use meta-analytical techniques to quantify heterogeneity and identify confounding variables (e.g., temperature, pH) . Replicate critical experiments under harmonized conditions to validate findings .
Q. What strategies are effective for integrating cross-disciplinary data (e.g., biochemical, computational) in this compound research?
- Answer: Develop a data management plan (DMP) specifying formats, metadata standards (e.g., FAIR principles), and repositories for interdisciplinary datasets . Use NLP-driven platforms to map free-text research assertions into knowledge graphs, enabling cross-domain pattern recognition . Validate computational models with empirical data through iterative hypothesis testing .
Q. How can longitudinal studies on this compound’s long-term effects mitigate attrition and data loss?
- Answer: Implement adaptive trial designs with predefined interim analyses to adjust sample size or endpoints. Use digital tools (e.g., wearable sensors, electronic health records) for real-time data capture. Address attrition bias via multiple imputation or inverse probability weighting . Publish raw data alongside manuscripts to facilitate secondary analyses .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Answer: Apply mixed-effects models to account for intra- and inter-subject variability. Use spline regression or machine learning (e.g., Gaussian processes) to model non-linear trends. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Q. How should researchers validate novel this compound biomarkers in heterogeneous populations?
- Answer: Use ROC curve analysis to assess biomarker sensitivity/specificity across subpopulations. Stratify cohorts by demographic/clinical variables and apply cross-validation (e.g., k-fold) to ensure generalizability. Transparently report false-positive rates and limit-of-detection thresholds in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
